
3-Bromo-2-methoxyquinoline
Overview
Description
3-Bromo-2-methoxyquinoline is a halogenated quinoline derivative featuring a bromine atom at the 3-position and a methoxy group at the 2-position of the quinoline core. Its molecular formula is C₁₀H₈BrNO, with a molar mass of 254.08 g/mol. This compound is synthesized via nucleophilic substitution, where 3-bromo-2-chloroquinoline reacts with sodium methylate in methanol to replace the chlorine atom with a methoxy group . The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its methoxy group influences electronic properties and solubility, while the planar quinoline scaffold allows for π-π interactions in supramolecular assemblies.
Scientific Research Applications
3-Bromo-2-methoxyquinoline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Bromo-2-methoxyquinoline is compared with other similar compounds, such as 2-methoxyquinoline and 3-bromoquinoline, highlighting its unique properties and applications. The presence of both bromine and methoxy groups gives it distinct chemical behavior compared to its analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-2-methoxyquinoline with structurally related quinoline derivatives, emphasizing substituent effects, synthesis, applications, and physicochemical properties:
Key Observations:
Substituent Effects: Bromine Position: 3-Bromo derivatives (e.g., this compound) are more reactive in cross-coupling reactions than 5- or 6-bromo analogs due to proximity to the nitrogen lone pair . Methoxy vs. Methyl: Methoxy groups improve solubility in polar solvents (e.g., methanol/water mixtures) compared to methyl groups, which increase hydrophobicity . Benzyl/Chlorophenyl Groups: These substituents enhance lipophilicity and steric bulk, critical for drug-receptor interactions in anti-TB compounds .
Synthetic Routes: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups . Multi-step syntheses (4–5 steps) are typical for complex analogs like 3-benzyl-6-bromo-2-methoxyquinoline .
Applications: Anti-TB Drug Development: this compound derivatives are key intermediates for bedaquiline analogs, targeting mycobacterial ATP synthase . Material Science: Brominated quinolines serve as ligands in coordination polymers due to halogen bonding .
Physicochemical Properties: Log S Values: 3-Benzyl-6-bromo-2-methoxyquinoline has a Log S of -5.22, indicating low aqueous solubility, typical for lipophilic analogs . Thermal Stability: DFT studies confirm that methoxy and benzyl groups stabilize the quinoline core against thermal degradation .
Biological Activity
3-Bromo-2-methoxyquinoline is a halogenated derivative of quinoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis of this compound can be achieved through various methods, with notable routes including:
- Bromination and Methoxylation : Starting from 2-methoxyquinoline, bromination at the 3-position followed by methoxylation can yield this compound.
- Continuous Flow Chemistry : Recent studies have optimized the synthesis using continuous flow technology, enhancing yield and safety during the reaction process .
Biological Activities
This compound exhibits a range of biological activities that are significant in therapeutic contexts:
- Antimicrobial Properties : Quinoline derivatives are known for their antibacterial and antifungal activities. Studies indicate that this compound demonstrates notable efficacy against various microbial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : Interaction studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease mechanisms, making it a candidate for further drug development.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound showed IC50 values indicating effective inhibition of cell viability .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound may disrupt cellular processes through reactive oxygen species (ROS) generation and modulation of apoptotic pathways, further supporting its anticancer potential .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Notable Activities |
---|---|---|
3-Bromoquinoline | Bromine at position 3 | Antimalarial properties |
6-Chloroquinoline | Chlorine at position 6 | Antimicrobial activity |
2-Methoxyquinoline | Methoxy group at position 2 | Anticancer properties |
4-Bromo-6-chloroquinoline | Bromine at position 4, chlorine at position 6 | Potential enzyme inhibitors |
This table illustrates how the specific combination of substituents in this compound may enhance its biological activity compared to other derivatives.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-methoxyquinoline, and how can purity be ensured?
- Synthesis : The compound is typically synthesized via methoxylation of 3-bromo-2-chloroquinoline using sodium methylate in methanol under reflux . Alternative multi-step routes involve halogenation and substitution reactions, monitored by TLC for reaction completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures are standard. Purity is validated via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C2, bromine at C3) .
- Mass Spectrometry : High-resolution ESI-MS determines molecular mass (e.g., [M+H] at m/z 253.09) .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles and validates DFT-optimized structures .
Q. What are common reactivity patterns of this compound in organic synthesis?
- Nucleophilic Substitution : Bromine at C3 undergoes Suzuki coupling with aryl boronic acids to generate biaryl derivatives .
- Methoxy Group Reactivity : Resistant to hydrolysis under mild conditions but can be demethylated with BBr for hydroxylation .
Advanced Research Questions
Q. How does crystallographic data align with computational models (e.g., DFT) for this compound?
- Crystallography : X-ray structures reveal planar quinoline rings and intermolecular interactions (e.g., π-π stacking). Bond distances (e.g., C-Br: ~1.89 Å) match DFT-optimized geometries (B3LYP/6-311G**) within 0.02 Å .
- Validation : Root-mean-square deviations (RMSD) between experimental and DFT structures should be <0.05 Å to confirm model accuracy .
Q. How can DFT studies predict physicochemical properties of this compound?
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate electronic stability. HOMO localization on the methoxy group suggests nucleophilic reactivity .
- Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic regions (e.g., bromine) for targeted functionalization .
Q. What strategies resolve contradictions between experimental and computational data?
- Case Study : If DFT-predicted C NMR shifts deviate >2 ppm from experimental values, re-optimize structures with solvent models (e.g., PCM) or higher basis sets (e.g., 6-311++G**) .
- Validation : Cross-check with alternative methods (e.g., IR for functional groups, SC-XRD for stereochemistry) .
Q. How is this compound applied in anti-tuberculosis drug design?
- Intermediate Role : It serves as a precursor for TMC-207 (bedaquiline), a diarylquinoline targeting ATP synthase in Mycobacterium tuberculosis. Key steps include nucleophilic 1,3-carbon rearrangements and SAR studies to optimize potency .
- Biological Assays : In vitro MIC values (<0.06 µg/mL) against drug-resistant strains validate efficacy .
Q. What precautions are required for air-sensitive reactions involving this compound?
Properties
IUPAC Name |
3-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIWICHNFHZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672473 | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222317-29-5 | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222317-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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